molecular formula C9H3F6NO4 B12848939 2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone

2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone

Katalognummer: B12848939
Molekulargewicht: 303.11 g/mol
InChI-Schlüssel: OUPPRJCVSFGDDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of trifluoromethyl and nitro groups in its structure imparts distinct reactivity and stability, making it valuable for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone typically involves the introduction of trifluoromethyl and nitro groups onto an aromatic ring followed by the formation of the ethanone moiety. One common method involves the reaction of 3-nitro-4-(trifluoromethoxy)benzaldehyde with trifluoroacetic anhydride in the presence of a catalyst such as boron trifluoride etherate. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

Major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted ethanones, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which 2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and nitro groups can influence the compound’s binding affinity and reactivity, leading to specific biochemical pathways and cellular responses. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both nitro and trifluoromethoxy groups in 2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone imparts unique chemical properties, such as enhanced stability and reactivity, making it distinct from other similar compounds. These features make it particularly valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C9H3F6NO4

Molekulargewicht

303.11 g/mol

IUPAC-Name

2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H3F6NO4/c10-8(11,12)7(17)4-1-2-6(20-9(13,14)15)5(3-4)16(18)19/h1-3H

InChI-Schlüssel

OUPPRJCVSFGDDT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)[N+](=O)[O-])OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.